molecular formula C9H7BrN2O3 B6189419 6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one CAS No. 2452125-84-5

6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one

Cat. No. B6189419
CAS RN: 2452125-84-5
M. Wt: 271.1
InChI Key:
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Description

6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one (6-Br-2-Me-4-NO2-2,3-diH-1H-isoindol-1-one) is a synthetic organic compound that has been widely studied in the fields of chemistry and biochemistry. It is a heterocyclic compound with a unique structure that makes it a useful tool for researchers in various scientific fields. The compound has been used in a variety of applications, ranging from medicinal chemistry to organic synthesis.

Scientific Research Applications

6-Br-2-Me-4-NO2-2,3-diH-1H-isoindol-1-one has several scientific applications. It has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, pharmaceuticals, and natural products. It has also been used as a catalyst in the synthesis of various organic compounds, such as amines and alcohols. In addition, it has been used as a reagent in the synthesis of a variety of compounds, including those used in the pharmaceutical industry.

Mechanism of Action

6-Br-2-Me-4-NO2-2,3-diH-1H-isoindol-1-one acts as a catalyst in the synthesis of organic compounds. It catalyzes the reaction of a variety of substrates, including amines, alcohols, and aldehydes. The mechanism of action involves the formation of a catalytic intermediate, which then reacts with the substrate to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Br-2-Me-4-NO2-2,3-diH-1H-isoindol-1-one have not been extensively studied. However, it has been suggested that the compound may have an antioxidant effect, as it has been shown to reduce the formation of reactive oxygen species. In addition, it has been proposed that the compound may have an anti-inflammatory effect, as it has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Br-2-Me-4-NO2-2,3-diH-1H-isoindol-1-one in laboratory experiments include its low cost and ease of use. Additionally, it is a relatively stable compound, making it suitable for use in a variety of reactions. However, there are some limitations to using this compound in laboratory experiments, including its limited solubility in water and its sensitivity to air and light.

Future Directions

The potential future directions for research involving 6-Br-2-Me-4-NO2-2,3-diH-1H-isoindol-1-one include the exploration of its potential therapeutic applications. This could include further research into its antioxidant and anti-inflammatory effects, as well as its potential use as a pharmaceutical intermediate. Additionally, further research into its use as a catalyst in the synthesis of organic compounds could lead to the development of new and more efficient synthetic methods. Finally, research into its potential use in the synthesis of natural products could lead to the discovery of new and potentially useful compounds.

Synthesis Methods

6-Br-2-Me-4-NO2-2,3-diH-1H-isoindol-1-one is synthesized through a multi-step reaction process. The first step involves the reaction of 2-methyl-4-nitroaniline with sodium bromide in an aqueous medium. This reaction yields an intermediate, which is then reacted with an aqueous solution of sodium hydroxide to form the final product. The reaction is typically carried out in aqueous media at a temperature of 80-90°C and a pH of 8-9.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one involves the conversion of 2-methyl-4-nitro-1,2-dihydro-isoquinoline-3-carboxylic acid to the desired product through a series of reactions.", "Starting Materials": [ "2-methyl-4-nitro-1,2-dihydro-isoquinoline-3-carboxylic acid", "Bromine", "Sodium hydroxide", "Acetic anhydride", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Bromination - 2-methyl-4-nitro-1,2-dihydro-isoquinoline-3-carboxylic acid is treated with bromine in acetic anhydride to yield 6-bromo-2-methyl-4-nitro-1,2-dihydro-isoquinoline-3-carboxylic acid.", "Step 2: Nitration - The brominated compound is then nitrated using a mixture of sulfuric acid and nitric acid to yield 6-bromo-2-methyl-4-nitro-1,2-dihydro-isoquinoline-3-carboxylic acid.", "Step 3: Diazotization - The nitro compound is then diazotized using sodium nitrite and hydrochloric acid to yield the corresponding diazonium salt.", "Step 4: Coupling - The diazonium salt is then coupled with sodium bicarbonate in ethanol to yield 6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one.", "Step 5: Isolation - The product is isolated by filtration and washed with water to yield the final product." ] }

CAS RN

2452125-84-5

Molecular Formula

C9H7BrN2O3

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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